N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBKBKSZDNGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of 3-fluoro-4-methylaniline with a thiazolo[3,2-a]pyrimidine derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolo[3,2-a]pyrimidine core .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar thiazolopyrimidine structures exhibit promising anticancer properties. For instance:
- In vitro studies : Several derivatives were tested against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results showed significant antiproliferative effects, suggesting potential therapeutic applications in oncology .
Target Identification
The identification of molecular targets for N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is crucial for understanding its therapeutic potential. Studies utilizing molecular docking techniques have been employed to predict binding affinities with various enzymes and receptors involved in cancer progression .
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer activity of similar thiazolopyrimidine derivatives using the National Cancer Institute's NCI-60 screening program. Compounds showed varying degrees of efficacy against different cancer cell lines, underscoring the importance of structural modifications on biological activity .
- Pharmacokinetics : Research has also focused on the pharmacokinetic properties of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles to better understand their viability as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), leading to reduced synthesis of nucleotides and subsequent inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[3,2-a]pyrimidine scaffold is versatile, with modifications to the aryl or carboxamide groups significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Key Analogues of Thiazolo[3,2-a]pyrimidine-6-carboxamide Derivatives
Key Observations
Bioactivity Modulation: The furan-2-ylmethyl derivative (Compound 22, ) shows moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%), suggesting that smaller heterocyclic substituents may favor target engagement. In contrast, bulkier aryl groups (e.g., 4-methoxyphenethyl in ) are associated with industrial-scale synthesis but lack explicit bioactivity data, possibly due to reduced solubility or metabolic instability.
Sulfonic acid derivatives (e.g., 3c in ) exhibit high polarity, which may limit cellular uptake but improve aqueous solubility for in vitro assays.
Crystallographic Insights :
- The 5-(4-methoxyphenyl)-7-methyl analog () adopts a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. This geometry could influence binding pocket compatibility in protein targets.
Synthetic Accessibility :
- Industrial-grade synthesis of N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (purity: 99%, ) highlights scalability for derivatives with methoxy or phenethyl groups.
Biological Activity
N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties and ability to interact with various molecular targets.
Chemical Structure and Properties
The compound can be represented by the following molecular structure:
Key Features:
- Fluorinated Phenyl Group : The presence of a 3-fluoro substituent on the phenyl ring enhances the compound's lipophilicity and biological activity.
- Thiazolo[3,2-a]pyrimidine Core : This structural motif is associated with various pharmacological activities, including anticancer and antimicrobial effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to inhibit key biological pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis.
- Receptor Binding : It may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its structural characteristics allow it to target cancer cell proliferation effectively.
Case Study: Antitumor Efficacy
A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The fluorinated phenyl group in this compound contributes to its enhanced potency.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (Vulvar Carcinoma) | 10 | |
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 12 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes.
Research Findings
In vitro studies indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thiazolo[3,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of Fluorinated Phenyl Group : The fluorinated substituent can be introduced via electrophilic aromatic substitution or other coupling methods.
Summary of Synthesis Steps
- Reaction of 3-fluoro-4-methylaniline with a thiazolopyrimidine precursor.
- Cyclization under acidic conditions to form the thiazolo[3,2-a]pyrimidine core.
- Purification through recrystallization or chromatography.
Q & A
Q. What synthetic strategies are commonly employed to prepare N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:
Core Formation : Condensation of thiazolo[3,2-a]pyrimidine-5-one derivatives with appropriate carboxamide precursors. describes similar routes using ethyl carboxylate intermediates reacted with amines under reflux conditions .
Substituent Introduction : The 3-fluoro-4-methylphenyl group is introduced via coupling reactions. highlights the use of K₂CO₃ as a base and DMF as a solvent for alkylation/arylation steps .
Purification : Recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography ensures purity .
Q. How is the structural identity of this compound validated post-synthesis?
- Methodological Answer : A combination of techniques is used:
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX software for refinement) resolves bond lengths, angles, and ring puckering .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration and coupling patterns (e.g., methoxy groups at δ ~3.71 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- IR : Validates carbonyl (C=O) and amide (N-H) stretches .
- Mass Spectrometry : Verifies molecular ion peaks and fragmentation patterns.
Q. What analytical techniques ensure compound purity and stability during storage?
- Methodological Answer :
- HPLC : Monitors purity (>95% by reverse-phase methods) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition temperatures above 200°C for similar thiazolo-pyrimidines) .
- Storage : Anhydrous conditions at −20°C in amber vials to prevent hydrolysis/oxidation .
Advanced Questions
Q. How can conformational analysis of the thiazolo-pyrimidine ring be systematically performed?
- Methodological Answer :
- X-ray Diffraction : Quantifies ring puckering using Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles). For example, deviations of ~0.224 Å from planarity indicate a flattened boat conformation .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with crystallographic data .
- Dynamic NMR : Detects ring-flipping barriers in solution (if applicable) .
Q. How can conflicting biological activity data (e.g., IC₅₀ variability) across studies be resolved?
- Methodological Answer :
- Assay Standardization :
- Dose-Response Curves : Use consistent concentrations (e.g., 1 nM–100 µM) and controls (e.g., DMSO vehicle) .
- Enzyme Source : Ensure identical immunoproteasome subunits (β1i/β5i) are tested .
- Compound Integrity : Verify purity via HPLC and exclude stereochemical impurities (e.g., chiral centers in the carboxamide group) .
- Data Reprodubility : Triplicate experiments with statistical analysis (e.g., ANOVA).
Q. What strategies optimize the carboxamide coupling efficiency during synthesis?
- Methodological Answer :
- Coupling Agents : EDCl/HOBt or DCC promote amide bond formation with minimal racemization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Temperature Control : Mild heating (40–60°C) balances reaction rate and side-product formation .
Q. How are hydrogen-bonding interactions in the crystal lattice analyzed to predict solubility and stability?
- Methodological Answer :
- Graph Set Analysis : Classifies hydrogen bonds (e.g., C—H···O bifurcated bonds) into motifs (e.g., R₂²(8)) using SHELXPRO and Mercury software .
- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., % contribution of H···O/N interactions) .
- Solubility Prediction : Correlate H-bond density with experimental solubility in DMSO/water mixtures .
Biological Activity Data (Example Table)
| Compound Analog | β1i Inhibition (%) | β5i Inhibition (%) | Reference |
|---|---|---|---|
| N-(furan-2-ylmethyl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide | 31% | 32% | |
| N-benzyl derivatives | 19–23% | 23–32% |
Note: Data adapted from immunoproteasome inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
